molecular formula C15H11N3O4 B5858900 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5858900
M. Wt: 297.26 g/mol
InChI Key: PLKFGSCBMXDPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Pharmaceutical Applications

Compounds structurally related to 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole have been synthesized and evaluated for their potential in various pharmaceutical applications. N-substituted dihydropyrimidine derivatives, containing the 1,2,4-oxadiazole moiety, exhibited notable in vitro antidiabetic activity, assessed via α-amylase inhibition assays (Lalpara et al., 2021). Additionally, a series of 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial and antioxidant properties, showcasing their potential as beneficial materials in drug research (Dinesha et al., 2014).

2. Corrosion Inhibition

The 1,2,4-oxadiazole derivatives have also found application as corrosion inhibitors. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been proven to be an excellent corrosion inhibitor for mild steel in sulfuric acid media, achieving efficiency rates of over 96% at specific concentrations. The inhibitory mechanism is believed to involve the adsorption of the oxadiazole molecules on the metal surface, as inferred from the adherence to the Langmuir adsorption isotherm model (Bouklah et al., 2006).

3. Material Sciences and Optoelectronics

In material sciences, 1,3,4-oxadiazole derivatives have been synthesized to create new mesogenic materials. These materials exhibited different liquid crystalline mesophases, affected by the presence of strong polar groups like the nitro group at the molecule's end, showcasing the potential of these compounds in optoelectronic applications (Abboud et al., 2017). Moreover, certain oxadiazole derivatives, due to their luminescent properties, have been studied for their potential applications in light-emitting devices (Mikhailov et al., 2016).

properties

IUPAC Name

5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-8-4-11(5-9-13)15-16-14(17-22-15)10-2-6-12(7-3-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKFGSCBMXDPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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